3-Bromo-2,5-difluoropyridine
Overview
Description
3-Bromo-2,5-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 3-bromo-5-fluoropyridin-2-ylamine with sodium nitrite in a hydrofluoric acid/pyridine mixture . The reaction is carried out at -10°C and then heated to 50°C for 1 hour .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H . The InChI key is SCRAIOJQLNXLKL-UHFFFAOYSA-N .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 162.7±35.0 °C at 760 mmHg . The flash point is 52.2±25.9 °C .Scientific Research Applications
Spectroscopic and Computational Studies
- Spectroscopic Characterization : 3-Bromo-2,5-difluoropyridine and similar compounds have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This helps in understanding their structural and chemical properties (Vural & Kara, 2017).
- Density Functional Theory (DFT) Analysis : DFT is used for studying the geometric structure, vibrational frequencies, and chemical shift values of such compounds. It aids in predicting their chemical behavior and interactions (Ghiasuddin et al., 2018).
Chemical Synthesis and Modification
- Carbon-Carbon Coupling : this compound is used in carbon-carbon coupling reactions, a key process in organic chemistry for creating complex molecules. This is vital for synthesizing novel pyridine derivatives with potential bioactivity (Ghiasuddin et al., 2018).
- Synthesis of Pyridine Derivatives : It serves as a starting material for synthesizing various pyridine-based derivatives through processes like Suzuki cross-coupling reactions. These derivatives have applications in pharmaceuticals and materials science (Ahmad et al., 2017).
Biological and Pharmacological Research
- Antimicrobial and Anticancer Activities : Derivatives of this compound have been tested for their antimicrobial and anticancer activities. This is crucial for the development of new therapeutic agents (Shelke et al., 2017).
Material Science and Nanotechnology
- Nonlinear Optical Properties : The nonlinear optical (NLO) properties of compounds like this compound are studied for potential applications in photonics and optoelectronics. NLO materials are important for developing advanced technological devices (Ghiasuddin et al., 2018).
Safety and Hazards
The safety information for 3-Bromo-2,5-difluoropyridine includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Future Directions
Fluoropyridines, including 3-Bromo-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Mechanism of Action
Target of Action
3-Bromo-2,5-difluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . .
Mode of Action
Fluoropyridines in general are known to interact with various biological targets due to their unique chemical properties .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known to have various biological effects due to their unique chemical properties .
Properties
IUPAC Name |
3-bromo-2,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRAIOJQLNXLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562094 | |
Record name | 3-Bromo-2,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211331-43-9 | |
Record name | 3-Bromo-2,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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